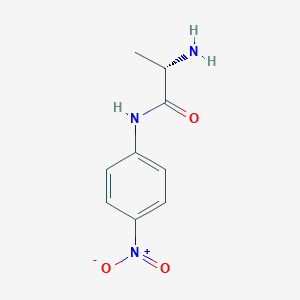

L-Alanine 4-nitroanilide

Overview

Description

L-Alanine 4-nitroanilide (CAS 31796-55-1) is a synthetic chromogenic substrate widely used to measure aminopeptidase activity, particularly for enzymes like CD13 (Aminopeptidase N, APN) and bacterial alanine aminopeptidases. Its structure consists of L-alanine linked to 4-nitroaniline via an amide bond. Upon enzymatic hydrolysis, the substrate releases yellow-colored 4-nitroaniline, which is quantified spectrophotometrically at 405 nm .

Preparation Methods

Chemical Synthesis Pathways

The chemical synthesis of L-alanine 4-nitroanilide typically involves coupling L-alanine with 4-nitroaniline through amide bond formation. This reaction requires activation of the carboxylic acid group of L-alanine to facilitate nucleophilic attack by the amine group of 4-nitroaniline. Two primary methods dominate this process: carbodiimide-mediated coupling and mixed anhydride synthesis .

Carbodiimide-Mediated Coupling

In this method, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) serves as a coupling agent. The reaction occurs in anhydrous dichloromethane or dimethylformamide (DMF) under nitrogen atmosphere to prevent hydrolysis. L-Alanine is first dissolved in the solvent, followed by the addition of EDC and 4-nitroaniline. The mixture is stirred at 0–5°C for 24 hours, after which the product is isolated via filtration or extraction.

Key parameters influencing yield include:

-

Molar ratio of reactants (optimal at 1:1.2 for L-alanine to 4-nitroaniline).

-

Reaction temperature (lower temperatures minimize side reactions).

-

Solvent polarity (DMF enhances solubility but may require longer reaction times).

Table 1: Optimization of Carbodiimide-Mediated Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | DMF | DCM | THF |

| Temperature (°C) | 0 | 25 | 0 |

| Yield (%) | 72 | 58 | 65 |

| Purity (HPLC, %) | 98.5 | 95.2 | 97.1 |

Mixed Anhydride Method

This approach employs chloroformates (e.g., isobutyl chloroformate) to generate a reactive mixed anhydride intermediate. L-Alanine reacts with the chloroformate in the presence of a tertiary amine (e.g., triethylamine), followed by addition of 4-nitroaniline. The reaction proceeds at −10°C to room temperature, with yields reaching 80–85% under optimized conditions.

Enzymatic Synthesis Strategies

Enzymatic methods offer a greener alternative by leveraging proteases or lipases to catalyze amide bond formation. For instance, thermolysin from Bacillus thermoproteolyticus has been used to couple L-alanine methyl ester to 4-nitroaniline in aqueous-organic biphasic systems. The enzyme’s broad substrate specificity and tolerance to organic solvents (e.g., ethyl acetate) make it suitable for this reaction.

Table 2: Enzymatic Synthesis Parameters

| Enzyme | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Thermolysin | Ethyl acetate | 37 | 68 |

| Subtilisin Carlsberg | DMSO | 45 | 52 |

| Lipase B (Candida) | tert-Butanol | 30 | 41 |

Enzymatic routes avoid harsh reagents but require precise control of pH (6.5–7.5) and water activity. Immobilized enzymes on silica or polymeric supports enhance reusability, with negligible loss of activity over five cycles.

Purification and Characterization

Crude this compound is purified via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol). High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 405 nm confirms purity, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity.

Table 3: Characterization Data

| Technique | Key Findings |

|---|---|

| ¹H NMR (DMSO-d6) | δ 8.15 (d, 2H, Ar-H), 6.62 (d, 2H, Ar-H), 4.32 (m, 1H, CH), 1.42 (d, 3H, CH3) |

| ESI-MS | m/z 252.1 [M+H]⁺ |

| HPLC Retention Time | 6.8 min (C18, 70:30 MeOH/H2O) |

Industrial-Scale Production Challenges

Scaling up synthesis requires addressing:

-

Cost of coupling agents (EDC/DCC are expensive at multi-kilogram scales).

-

Waste management (byproducts like dicyclohexylurea necessitate filtration).

-

Regulatory compliance (4-nitroaniline is toxic; OSHA PEL: 1 mg/m³).

Recent patents (e.g., US5124257A) describe microbial fermentation to produce L-alanine precursors, reducing reliance on chemical synthesis. However, nitroanilide functionalization still demands downstream chemical steps.

Chemical Reactions Analysis

Enzymatic Hydrolysis

The primary reaction involves cleavage of the amide bond by specific enzymes, releasing 4-nitroaniline (yellow chromophore) and L-alanine . This reaction forms the basis for quantitative enzyme activity assays.

Key Enzymes and Kinetic Parameters

| Enzyme | Metal Cofactor | (μM) | (s) | pH Optimum | Source |

|---|---|---|---|---|---|

| VanX dipeptidase | Zn(II) | 300–700 | 0.028–0.080 | 7.0 | |

| L-Alanine aminopeptidase | Zn(II) | Not reported | 0.12 ± 0.02 | 7.5 | |

| Leucine aminopeptidase | Mn(II) | 120 | 0.45 | 8.0 |

- Mechanism : Hydrolysis occurs via nucleophilic attack on the carbonyl carbon of the amide bond, facilitated by metal ions (e.g., Zn) in the enzyme active site .

- Detection : The release of 4-nitroaniline () enables real-time spectrophotometric monitoring .

Gram-Negative Bacteria Identification

L-Alanine aminopeptidase activity is specific to gram-negative microbes. Hydrolysis of H-Ala-pNA causes a yellow color change, aiding differentiation from gram-positive species .

Drug Discovery

- VanX Inhibition Studies : Used to screen inhibitors of VanX, a key enzyme in vancomycin resistance. A phosphonate inhibitor showed at pH 7.0 .

- High-Throughput Screening : Adaptations for automated systems (e.g., urinary AAP assays) improve efficiency in toxicological studies .

Stability and Reaction Conditions

| Factor | Effect on Stability/Reactivity | Source |

|---|---|---|

| Light | Degrades under UV exposure | |

| Temperature | Stable at -20°C; hydrolyzes at 25–37°C | |

| pH | Optimal hydrolysis at pH 7.0–8.0 |

- Pre-Analysis Requirements : Gel filtration (e.g., Sephadex G50) removes interfering substances (e.g., ammonia) from urine samples .

Chromatographic Analysis

Used in reverse-phase HPLC to quantify amino acid derivatives, with retention times influenced by nitroanilide hydrophobicity .

Scientific Research Applications

Biochemical Assays

L-Alanine 4-nitroanilide serves as a substrate in enzyme assays, particularly for detecting the activity of proteases such as L-alanine aminopeptidase. This enzyme is crucial for the cleavage of L-alanine from peptides, making the compound valuable for assessing enzyme activity in clinical diagnostics and research settings.

Case Study: Automated Assay Development

A study adapted a photometric test using this compound to automate the measurement of urinary alanine aminopeptidase activity. The results showed excellent correlation with manual assays (r²=0.946), demonstrating its reliability in high-throughput laboratories for clinical diagnostics and toxicological studies .

Pharmaceutical Development

In drug formulation, this compound is used as an intermediate for synthesizing new therapeutic agents. Its ability to interact with biological molecules facilitates the development of drugs targeting specific diseases.

Example: Inhibition Studies

Research on VanX, an enzyme involved in bacterial resistance, utilized this compound to develop a continuous assay for its activity. This study revealed kinetic parameters that could aid in high-throughput screening for inhibitors, emphasizing the compound's role in medicinal chemistry .

Analytical Chemistry

The compound is widely used in chromatography and spectrophotometry for analyzing amino acids and proteins. Its distinctive properties allow researchers to quantify and characterize biomolecules effectively.

Data Table: Analytical Applications

| Application | Methodology | Outcome |

|---|---|---|

| Amino Acid Analysis | Chromatography | Accurate quantification of amino acids |

| Protein Characterization | Spectrophotometry | Detailed analysis of protein interactions |

Material Science

This compound is explored for its potential in creating novel materials with specific properties. Its chemical structure allows it to be incorporated into advanced polymers and composites.

Educational Purposes

The compound is frequently used in academic laboratories to teach students about organic chemistry principles and enzyme kinetics through hands-on experiments. This practical application enhances learning experiences and fosters a deeper understanding of biochemical processes.

Mechanism of Action

L-Alanine 4-nitroanilide exerts its effects by serving as a substrate for alanine aminopeptidase. The enzyme catalyzes the hydrolysis of the peptide bond, releasing L-alanine and 4-nitroaniline. This reaction is facilitated by the enzyme’s active site, which specifically recognizes and binds to the substrate, positioning it for efficient cleavage .

Comparison with Similar Compounds

Comparison with Similar 4-Nitroanilide Compounds

L-Alanine 4-nitroanilide belongs to a class of chromogenic substrates where 4-nitroaniline serves as the reporter group. Below is a detailed comparison with structurally related compounds:

Acetyl-L-alanine 4-nitroanilide (CAS 35978-75-7)

- Structure : L-Alanine modified with an acetyl group at the N-terminus.

- Function: Used in peptide synthesis and enzyme specificity studies. Unlike this compound, the acetyl group alters substrate recognition, making it less specific for aminopeptidases but suitable for acetylase or esterase assays .

- Kinetics: No kinetic parameters reported in the provided evidence.

Nalpha-Acetyl-L-lysine 4-nitroanilide hydrochloride (CAS 50931-35-6)

- Structure : Lysine derivative with an N-terminal acetyl group and 4-nitroanilide.

- Function : Probes lysine-specific proteases (e.g., trypsin-like enzymes). The lysine side chain introduces specificity for enzymes recognizing basic residues, unlike this compound, which targets neutral residues .

N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride

- Structure : Arginine with a benzoyl group and 4-nitroanilide.

- Function: A substrate for trypsin and trypsin-like proteases. The benzoyl-arginine motif enhances affinity for enzymes with arginine-binding pockets, contrasting with this compound’s preference for alanine-recognizing aminopeptidases .

N-t-BOC-L-Alanine p-Nitrophenyl Ester

- Structure: L-Alanine with a tert-butoxycarbonyl (BOC) protecting group and p-nitrophenol ester.

- Function : Used in esterase assays. The BOC group increases steric hindrance, reducing hydrolysis rates compared to this compound .

Comparative Data Table

Research Findings and Mechanistic Insights

- Enzymatic Specificity : this compound’s alanine residue is critical for binding to CD13/APN’s active site, which accommodates small, neutral side chains. Substitution with bulkier residues (e.g., lysine, arginine) shifts specificity to other proteases .

- Inhibitor Studies : Bestatin (a CD13 inhibitor) reduces this compound hydrolysis by 80% in neutrophils, confirming its role in enzymatic assays .

- Structural Basis : The crystal structure of pAPN bound to this compound reveals a conserved zinc-binding domain essential for catalysis, a feature absent in substrates like Acetyl-L-alanine 4-nitroanilide .

Biological Activity

L-Alanine 4-nitroanilide, often referred to as a substrate for various enzymatic assays, has garnered attention in biochemical research due to its significant role in enzyme activity measurement, particularly for alanine aminopeptidase (AAP). This article delves into the biological activity of this compound, highlighting its applications, case studies, and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 245.66 g/mol

- CAS Number : 31796-55-1

This compound acts as a substrate for the enzyme alanine aminopeptidase, which is responsible for cleaving L-alanine from peptide chains. This enzymatic reaction produces L-alanine and 4-nitroaniline, the latter of which imparts a yellow color to bacterial suspensions. This color change is utilized as an indicator in various assays to assess enzyme activity and differentiate between gram-positive and gram-negative bacteria .

Applications in Research

- Biochemical Assays :

- Drug Development :

- Analytical Chemistry :

- Microbial Studies :

Automated Assay Development

A study focused on developing an automated assay for urinary AAP activity using this compound demonstrated its efficacy in clinical settings. The automated method showed excellent correlation with manual assays and provided a user-friendly tool for high-throughput laboratories, enhancing diagnostic capabilities .

Enzyme Activity Characterization

Research on MtfA, a regulatory output signal protein, utilized this compound to measure peptidase activities. The study highlighted the significance of this substrate in understanding proteolytic processes regulated by environmental factors .

Safety and Handling

This compound is classified as non-hazardous under OSHA regulations. However, standard laboratory safety practices should be followed to minimize exposure risks during handling .

Q & A

Basic Research Questions

Q. How is L-Alanine 4-nitroanilide utilized in bacterial aminopeptidase detection?

this compound serves as a chromogenic substrate for alanine aminopeptidase, an enzyme predominantly found in Gram-negative bacteria. When the enzyme cleaves the substrate, it releases 4-nitroaniline, which can be detected spectrophotometrically at 405 nm. Test strips containing 0.5 µmole of L-alanine-4-nitroanilide are incubated with bacterial colonies, and a color change indicates enzymatic activity . Controls (e.g., heat-inactivated enzyme or inhibitor-treated samples) must be included to validate specificity.

Q. What are standard protocols for measuring alanine aminopeptidase activity using this substrate?

A typical protocol involves:

- Preparing a reaction mixture with 2 mM this compound in 58 mM potassium phosphate buffer (pH 7.0).

- Adding enzyme (e.g., 0.03 units of alanine aminopeptidase) and incubating at 37°C.

- Measuring absorbance at 405 nm every 5 minutes for 60 minutes. Activity is calculated as nmol substrate cleaved per minute using the molar extinction coefficient of 4-nitroaniline (ε = 9,500 M⁻¹cm⁻¹) .

Q. What controls are essential in enzymatic assays with this compound?

Essential controls include:

- Negative control : Substrate without enzyme (to detect non-enzymatic hydrolysis).

- Inhibitor control : Pre-incubation with 0.1 mM bestatin (a metalloprotease inhibitor) to confirm enzyme specificity .

- Heat-inactivated enzyme : To rule out non-specific protein interactions.

Advanced Research Questions

Q. How can contradictory kinetic data in inhibition studies be resolved?

Contradictions may arise from non-specific inhibitor effects or enzyme isoform variability. For example:

- Anti-CD13 monoclonal antibodies (e.g., WM-15, MY7) showed varying inhibition efficiencies (8–40%) in neutrophil assays .

- Validate findings using orthogonal methods (e.g., recombinant enzyme assays) and statistical rigor (e.g., paired t-tests with ≥3 replicates). Report SEM/SD to highlight variability .

Q. How to optimize substrate concentration for high-throughput enzyme assays?

- Perform kinetic titration: Test substrate concentrations from 0.5–5 mM.

- Use Lineweaver-Burk plots to determine and .

- Ensure linearity of product formation within the assay timeframe (e.g., ≤10% substrate depletion) .

Q. How to integrate LC-MS with enzymatic assays for quantifying L-alanine product?

Post-reaction processing steps:

- Quench the reaction with 6 M HCl.

- Extract L-alanine using solid-phase chromatography.

- Quantify via LC-MS in MRM mode (e.g., m/z 90 → 44 transition) with isotope-labeled internal standards (e.g., L-alanine-¹³C₃) for precision ≤10⁻⁹ g .

Q. How to design a multi-substrate assay to distinguish bacterial species?

Combine this compound with other nitroanilide derivatives (e.g., L-proline- or L-phenylalanine-4-nitroanilide). Compare cleavage patterns using PCA (principal component analysis) to cluster species by enzymatic profiles .

Q. Methodological Notes

- Data Contradictions : Discrepancies in inhibition efficacy (e.g., WM-15 vs. MY7 antibodies ) require validation with recombinant enzymes or genetic knockout models.

- Advanced Detection : Couple enzymatic assays with HPLC-MS for simultaneous quantification of 4-nitroaniline and L-alanine, enhancing data robustness .

- Quality Control : Include ≥3 technical replicates and biological triplicates to ensure reproducibility .

Properties

IUPAC Name |

(2S)-2-amino-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15/h2-6H,10H2,1H3,(H,11,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFUDSMGEYRNNC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168186 | |

| Record name | Alanine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1668-13-9 | |

| Record name | Alanine p-nitroanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.